Carbamothioic acid, (1,1-dimethylethyl)-, S-hexyl ester
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Overview
Description
Carbamothioic acid, (1,1-dimethylethyl)-, S-hexyl ester is a chemical compound with the molecular formula C11H23NOS. It is known for its unique structure, which includes a carbamothioic acid moiety and a hexyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (1,1-dimethylethyl)-, S-hexyl ester typically involves the reaction of carbamothioic acid derivatives with hexyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (1,1-dimethylethyl)-, S-hexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Carbamothioic acid, (1,1-dimethylethyl)-, S-hexyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamothioic acid, (1,1-dimethylethyl)-, S-hexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamothioic acid, S-hexyl ester: Similar in structure but lacks the (1,1-dimethylethyl) group.
Carbamothioic acid, (1,1-dimethylethyl)-, S-methyl ester: Similar but with a methyl ester group instead of hexyl.
Uniqueness
Carbamothioic acid, (1,1-dimethylethyl)-, S-hexyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
534572-37-7 |
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Molecular Formula |
C11H23NOS |
Molecular Weight |
217.37 g/mol |
IUPAC Name |
S-hexyl N-tert-butylcarbamothioate |
InChI |
InChI=1S/C11H23NOS/c1-5-6-7-8-9-14-10(13)12-11(2,3)4/h5-9H2,1-4H3,(H,12,13) |
InChI Key |
DJLPQIXYNQCYOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(=O)NC(C)(C)C |
Origin of Product |
United States |
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